molecular formula C11H6N6 B14373303 4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile CAS No. 91634-99-0

4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile

Cat. No.: B14373303
CAS No.: 91634-99-0
M. Wt: 222.21 g/mol
InChI Key: WKYLZOYHYFWNGW-UHFFFAOYSA-N
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Description

4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile is a complex organic compound characterized by its unique structure, which includes an aminocyclohexene ring with five cyano groups attached

Preparation Methods

The synthesis of 4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile typically involves the reaction of malononitrile with arylidenemalononitriles in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization and dehydrocyanation steps . The reaction is usually carried out in ethanol with triethylamine as the base, and the mixture is heated to 40-50°C for 3-4 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase SK2 activity by binding to the enzyme’s active site, thereby modulating its function . This interaction can lead to the inhibition of cell proliferation in tumor cells or the modulation of inflammatory responses.

Comparison with Similar Compounds

4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and a wide range of applications in scientific research.

Properties

CAS No.

91634-99-0

Molecular Formula

C11H6N6

Molecular Weight

222.21 g/mol

IUPAC Name

4-aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile

InChI

InChI=1S/C11H6N6/c12-2-8-1-10(4-13,5-14)3-11(6-15,7-16)9(8)17/h1,3,17H2

InChI Key

WKYLZOYHYFWNGW-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(CC1(C#N)C#N)(C#N)C#N)N)C#N

Origin of Product

United States

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